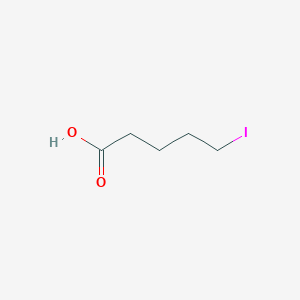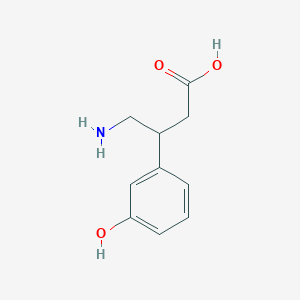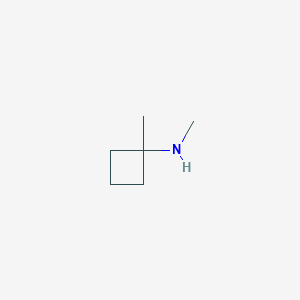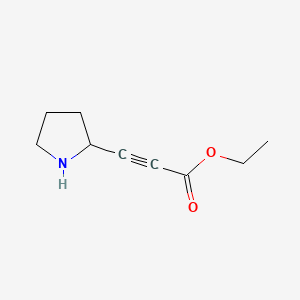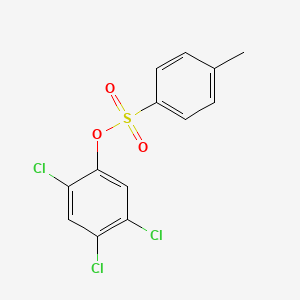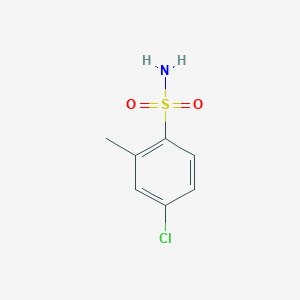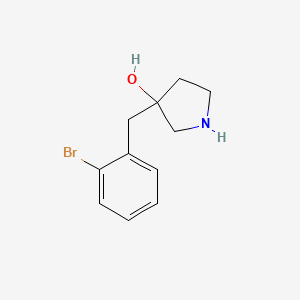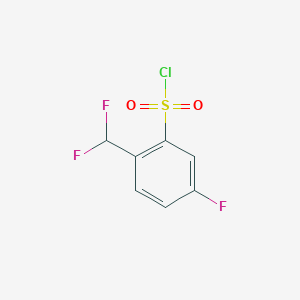![molecular formula C7H6BrNO4S B13553260 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid is an organic compound with the molecular formula C7H6BrNO2S It is a derivative of pyridine, featuring a bromine atom at the 6-position and a sulfonyl group attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid typically involves the bromination of pyridine followed by sulfonylation and subsequent acetic acid functionalization. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sulfonylation: The brominated pyridine is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to introduce the sulfonyl group.
Acetic Acid Functionalization: The sulfonylated intermediate is further reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced analogs, such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl group can interact with active sites of enzymes, while the bromine atom may enhance binding affinity through halogen bonding.
類似化合物との比較
Similar Compounds
- 2-[(6-Chloropyridin-2-yl)sulfonyl]acetic acid
- 2-[(6-Fluoropyridin-2-yl)sulfonyl]acetic acid
- 2-[(6-Iodopyridin-2-yl)sulfonyl]acetic acid
Uniqueness
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
特性
分子式 |
C7H6BrNO4S |
|---|---|
分子量 |
280.10 g/mol |
IUPAC名 |
2-(6-bromopyridin-2-yl)sulfonylacetic acid |
InChI |
InChI=1S/C7H6BrNO4S/c8-5-2-1-3-6(9-5)14(12,13)4-7(10)11/h1-3H,4H2,(H,10,11) |
InChIキー |
MLCURWHKVHBGFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)S(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



